1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylicacidhydrochloride

Medicinal chemistry Structure-activity relationship Conformational analysis

1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylic acid hydrochloride (CAS 2613385-32-1) is a conformationally constrained, cyclobutane-based amino acid derivative bearing a cyclohexylaminomethyl substituent at the quaternary C1 position. With a molecular formula of C12H22ClNO2 and a molecular weight of 248 Da, this compound features a four-membered cyclobutane ring that imposes rigid angular geometry, a secondary amine connected via a methylene spacer, and a free carboxylic acid group presented as the hydrochloride salt.

Molecular Formula C12H22ClNO2
Molecular Weight 247.76 g/mol
Cat. No. B13507935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylicacidhydrochloride
Molecular FormulaC12H22ClNO2
Molecular Weight247.76 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NCC2(CCC2)C(=O)O.Cl
InChIInChI=1S/C12H21NO2.ClH/c14-11(15)12(7-4-8-12)9-13-10-5-2-1-3-6-10;/h10,13H,1-9H2,(H,14,15);1H
InChIKeyJTDUNMAMEIJIAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylic Acid Hydrochloride: A C12 Cyclobutane-Constrained Amino Acid Building Block for Gabapentinoid and Foldamer Research


1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylic acid hydrochloride (CAS 2613385-32-1) is a conformationally constrained, cyclobutane-based amino acid derivative bearing a cyclohexylaminomethyl substituent at the quaternary C1 position. With a molecular formula of C12H22ClNO2 and a molecular weight of 248 Da, this compound features a four-membered cyclobutane ring that imposes rigid angular geometry, a secondary amine connected via a methylene spacer, and a free carboxylic acid group presented as the hydrochloride salt [1]. It belongs to a class of sp³-rich, saturated carbocyclic amino acid analogs that are investigated as conformationally restricted surrogates for γ-aminobutyric acid (GABA) in gabapentinoid drug design and as constrained building blocks for peptide foldamer engineering [2].

Why 1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylic Acid Hydrochloride Cannot Be Interchanged with Simpler Cyclobutane Amino Acids or Linear Gabapentinoids


Substituting 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylic acid hydrochloride with a simpler cyclobutane amino acid (e.g., 2-(aminomethyl)cyclobutanecarboxylic acid or 1-aminocyclobutane-1-carboxylic acid) or a linear gabapentinoid (e.g., gabapentin, pregabalin) results in fundamentally different pharmacophores because this compound uniquely combines three features: (i) a quaternary C1 cyclobutane carboxylate core that imposes conformational restriction absent in the flexible alkyl chains of gabapentin and pregabalin [1]; (ii) a cyclohexyl lipophilic motif that is absent in smaller cyclobutane amino acids such as ACBC, and is known to be critical for high-affinity α₂δ subunit binding in gabapentinoids [2]; and (iii) a methylene (-CH₂-) spacer interposed between the secondary amine and the cyclobutane ring, which distinguishes it from the direct N–C attachment in 1-(cyclohexylamino)cyclobutane-1-carboxylic acid (CAS 1247153-02-1) and modulates both conformational flexibility and amine basicity . These combined structural elements cannot be replicated by any single commercially available alternative building block.

Quantitative Evidence Guide: How 1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylic Acid Hydrochloride Differentiates from Closest Analogs


Methylene Spacer Alters Pharmacophoric Geometry and Physicochemical Profile Relative to the Direct Amine Analog

The target compound contains a methylene (-CH₂-) spacer between the cyclohexylamino nitrogen and the cyclobutane C1 position, in contrast to 1-(cyclohexylamino)cyclobutane-1-carboxylic acid (CAS 1247153-02-1) where the nitrogen is directly attached to the cyclobutane ring. This single-atom difference produces measurable changes in multiple computed physicochemical descriptors. The target compound has a LogP of −0.07 versus +1.916 for the direct-attachment analog, a >1.9 log unit difference corresponding to an approximately 80-fold lower predicted lipophilicity [1] . Hydrogen bond acceptor count increases from 2 to 3 due to the secondary amine becoming more accessible, and rotatable bonds increase from 3 to 4, providing additional conformational degrees of freedom while retaining the cyclobutane ring constraint [1]. Polar surface area remains essentially identical (49 vs. 49.33 Ų), indicating that the polarity shift is driven by the LogP component rather than PSA [1] .

Medicinal chemistry Structure-activity relationship Conformational analysis

Cyclobutane Ring Constraint Provides Conformational Rigidity Unavailable in Gabapentin and Pregabalin Scaffolds

Gabapentin and pregabalin feature flexible alkyl backbones with rotatable bond counts of 3 and 5 respectively, enabling multiple low-energy conformers in solution. In contrast, the cyclobutane ring in the target compound imposes a fixed angular geometry with a puckered four-membered ring that restricts backbone torsional space [1]. The fraction of sp³-hybridized carbons (Fsp³) is 0.916 for the target compound versus approximately 0.47 (the approved-drug average) and ~0.88 for pregabalin, reflecting the highest degree of carbon saturation among the comparators [2] [3]. In gabapentinoid SAR studies, conformationally rigid bicyclo[3.2.0]heptane systems were the most preferred structures for α₂δ-1 binding, while monocyclic cyclobutane derivatives showed markedly decreased binding affinity unless substituents could mimic the rigid bicyclic conformation — a design principle directly applicable to the target compound's quaternary cyclobutane scaffold [1].

Conformational restriction Drug design Foldamer chemistry

Cyclohexyl Lipophilic Moiety Confers α₂δ Pharmacophore Relevance Absent in Simpler Cyclobutane Amino Acids

The cyclohexyl group attached via the secondary amine in the target compound provides the lipophilic moiety that is a conserved pharmacophoric element across all clinically validated gabapentinoid α₂δ ligands (gabapentin, pregabalin, mirogabalin). SAR studies of mirogabalin derivatives demonstrated that the lipophilic moiety size is strictly limited in gabapentinoids, with conformationally rigid lipophilic groups being preferred for high-affinity α₂δ-1 binding [1]. In competitive binding assays against the human VGCC α₂δ-1 subunit, an optimized monocyclic cyclobutane derivative (compound 4) achieved an IC₅₀ of 15.2 nM, comparable to mirogabalin (IC₅₀ = 16.0 nM) and substantially more potent than gabapentin (IC₅₀ = 140 nM) [1] [2] [3]. In contrast, simpler cyclobutane amino acids lacking the lipophilic substituent (e.g., 1-aminocyclobutane-1-carboxylic acid, ACBC) act at an entirely different target — the NMDA receptor glycine site — functioning as partial agonists with 42% maximal efficacy rather than as α₂δ ligands [4].

Gabapentinoid α2δ ligand Neuropathic pain Calcium channel

Methylene Spacer Modulates GABA Analog Conformational Preference Relative to Positional Isomers of (Aminomethyl)cyclobutane Carboxylic Acids

The target compound has the aminomethyl group at the C1 (quaternary) position of the cyclobutane ring, distinguishing it from the 2-(aminomethyl)cyclobutanecarboxylic acid positional isomers (e.g., trans-2-(aminomethyl)cyclobutanecarboxylic acid hydrochloride) that were studied as rigid GABA analogs [1]. In the 2-substituted isomer, the specific binding to synaptic membranes from rat brain tissue was only 1/14,500 that of GABA itself, demonstrating that subtle changes in the position of the aminomethyl substituent on the cyclobutane ring dramatically affect biological recognition [1]. Furthermore, the target compound's C1-quaternary substitution pattern creates an α,α-disubstituted amino acid motif that is structurally analogous to the quaternary center in gabapentin (1-(aminomethyl)cyclohexaneacetic acid), whereas 2- and 3-substituted cyclobutane analogs present the aminomethyl group on secondary ring carbons with different torsional preferences [2]. In foldamer research, cis- vs. trans-cyclobutane β-amino acid configuration determines whether the peptide adopts a 6-membered hydrogen-bonded extended ribbon (cis) or an 8-membered hydrogen-bonded twisted arrangement (trans) [2].

GABA analog Conformational restriction Receptor binding Foldamer design

Procurement-Ready: Multi-Supplier Availability with 95% Purity and 2-Day Lead Time from US Stock

The target compound is commercially stocked by Enamine (catalog EN300-27735525) with 95% purity and availability from US-based inventory with a 2-day lead time, at a price of $1,086/g (100 mg: $377; 250 mg: $538; 500 mg: $847) [1]. In comparison, the closest structural analog — 1-(cyclohexylamino)cyclobutane-1-carboxylic acid (CAS 1247153-02-1) — is listed by Fluorochem at 98% purity but with pricing not publicly available and longer lead times (3-14 days depending on stock location) . The target compound is aggregated on the Chem-space platform across 21 listings from 4 suppliers, including Enamine US, SIA Enamine (Latvia), and Biosynth (discontinued) [1]. This multi-supplier redundancy reduces procurement risk compared to single-source cyclobutane amino acid analogs. The molecular weight of 248 Da (HCl salt) and the presence of both amine (as HCl) and carboxylic acid functionalities make it compatible with standard amide coupling, reductive amination, and esterification protocols without additional protection/deprotection steps beyond those standard for amino acid building blocks [1].

Chemical procurement Building block supply Medicinal chemistry sourcing

Optimal Research and Procurement Scenarios for 1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylic Acid Hydrochloride


Gabapentinoid α₂δ Ligand Lead Discovery: Cyclobutane-Constrained Scaffold Hopping from Pregabalin and Mirogabalin

The target compound combines a cyclobutane-constrained amino acid core with a cyclohexyl lipophilic moiety, mapping directly onto the gabapentinoid pharmacophore established by pregabalin and mirogabalin. SAR studies demonstrate that monocyclic cyclobutane derivatives can achieve α₂δ-1 IC₅₀ values of 15.2 nM — comparable to mirogabalin (16.0 nM) and ~9-fold more potent than gabapentin (140 nM) [1] [2]. The methylene spacer and C1-quaternary substitution pattern provide an underexplored vector for structure-activity exploration distinct from the β-substituted GABA scaffold of pregabalin. Researchers pursuing novel α₂δ ligands with potentially differentiated subtype selectivity (α₂δ-1 vs. α₂δ-2) or improved CNS penetration profiles should prioritize this building block for library synthesis and hit expansion.

Conformationally Constrained Peptide Foldamer Engineering Using a Quaternary Cyclobutane γ-Amino Acid Building Block

Cyclobutane amino acids are established as privileged building blocks for constructing peptide foldamers with predictable secondary structures, where cis/trans configuration determines whether the peptide adopts 6-membered or 8-membered hydrogen-bonded folding patterns [1]. The target compound's quaternary C1 substitution creates an achiral α,α-disubstituted γ-amino acid motif analogous to gabapentin, which is known to dramatically restrict sterically accessible conformational space in hybrid peptide sequences [2]. With Fsp³ = 0.916 and LogP = −0.07, this building block offers a favorable balance of aqueous solubility and conformational rigidity for designing water-soluble foldamers, hydrocarbon-stapled peptides, or peptidomimetic inhibitors, particularly where the cyclohexyl group can be exploited for additional hydrophobic contacts in target binding pockets .

Fragment-Based Drug Discovery (FBDD) with an sp³-Rich, Low-LogP Cyclobutane Fragment

The target compound meets key fragment-like property criteria: MW = 248 Da (within fragment range), LogP = −0.07 (excellent aqueous solubility), Fsp³ = 0.916 (far above the approved-drug average of 0.47), and 4 rotatable bonds with balanced HBD/HBA counts (2/3) [1] [2]. High Fsp³ correlates with improved clinical success rates, reduced CYP450 inhibition, and lower promiscuity in off-target panels [2]. The presence of both a secondary amine (as HCl salt) and a carboxylic acid provides two orthogonal synthetic handles for fragment growing, merging, or linking strategies using robust amide coupling chemistry. Screening libraries enriched in cyclobutane-containing fragments have been shown to access binding conformations unavailable to planar aromatic fragments, making this compound a valuable addition to 3D-fragment collections targeting challenging protein-protein interaction surfaces.

NMDA Receptor Modulation: Exploring Cyclobutane Amino Acid Derivatives Beyond the ACBC Scaffold

1-Aminocyclobutane-1-carboxylic acid (ACBC) is a well-characterized partial agonist at the NMDA receptor NR1 glycine site, producing 42% maximal activation compared to 80% for the cyclopropane analog ACPC [1]. The target compound differs from ACBC by replacing the primary α-amine with a cyclohexylaminomethyl group at the quaternary position, creating a secondary amine with altered basicity, steric bulk, and lipophilicity. This structural modification at the quaternary center of the cyclobutane ring — a position known to be critical for NMDA receptor efficacy tuning — provides a novel scaffold for investigating whether the cyclohexyl substitution shifts the functional profile from partial agonism toward antagonism, or whether it redirects selectivity toward the glutamate or glycine binding sites. The established anticonvulsant activity of 1-aminocyclobutane-1-carboxylic acid derivatives in DBA/2 mouse models provides a phenotypic screening framework for evaluating derivatives of the target compound [2].

Quote Request

Request a Quote for 1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylicacidhydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.